2-(Isoquinolin-8-yl)acetamide
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Overview
Description
2-(Isoquinolin-8-yl)acetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound features an isoquinoline ring system attached to an acetamide group, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-8-yl)acetamide typically involves the reaction of isoquinoline derivatives with acetamide or its derivatives. One common method includes the acylation of isoquinoline with acetamide in the presence of a suitable catalyst and under controlled temperature conditions . Another approach involves the cyclization of 2-dipyrazolyl bromobenzene with acetamide under mild conditions using copper(I) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-8-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its pharmacological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinoline itself, which shares a similar nitrogen-containing heterocyclic structure.
Isoquinoline derivatives: Including compounds like isoquinoline and its various substituted forms.
Uniqueness
2-(Isoquinolin-8-yl)acetamide is unique due to its specific acetamide functional group attached to the isoquinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-isoquinolin-8-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-9-3-1-2-8-4-5-13-7-10(8)9/h1-5,7H,6H2,(H2,12,14) |
InChI Key |
XYQIGINOLVRFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CC(=O)N |
Origin of Product |
United States |
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